Tenoxicam-d4
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Overview
Description
Tenoxicam-d4 is a deuterated form of tenoxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Tenoxicam is widely used to relieve inflammation, swelling, stiffness, and pain associated with conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tenoxicam due to its stable isotopic labeling .
Scientific Research Applications
Tenoxicam-d4 is extensively used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: This compound is used to study the absorption, distribution, metabolism, and excretion (ADME) of tenoxicam in biological systems.
Metabolic Pathway Analysis: The deuterium labeling allows researchers to trace the metabolic pathways of tenoxicam and identify its metabolites.
Drug Interaction Studies: This compound is used to investigate potential drug-drug interactions and their impact on the pharmacokinetics of tenoxicam.
Analytical Method Development: It serves as a reference standard in the development and validation of analytical methods for the quantification of tenoxicam in various matrices.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tenoxicam-d4 involves the incorporation of deuterium atoms into the tenoxicam molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or deuterated ethanol during the reaction . The reaction conditions typically involve heating the reaction mixture to facilitate the incorporation of deuterium atoms into the tenoxicam structure.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized this compound is then subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tenoxicam-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring and thiazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products are characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Comparison with Similar Compounds
Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory and analgesic properties.
Meloxicam: A selective COX-2 inhibitor with fewer gastrointestinal side effects compared to non-selective COX inhibitors.
Lornoxicam: Known for its potent anti-inflammatory and analgesic effects.
Uniqueness of Tenoxicam-d4
This compound is unique due to its deuterium labeling, which provides several advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies. This makes this compound a valuable tool for understanding the pharmacokinetics and metabolic pathways of tenoxicam .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Tenoxicam-d4 involves the incorporation of four deuterium atoms into the Tenoxicam molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl acetate", "sodium borohydride", "deuterium oxide", "sodium hydroxide", "thionyl chloride", "2-amino-5-methylthiazole", "acetic anhydride", "triethylamine", "dimethylformamide", "sodium carbonate", "methanol", "hydrochloric acid", "potassium hydroxide" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid to 4-chloro-3-aminobenzoic acid using sodium borohydride in deuterium oxide", "Step 2: Conversion of 4-chloro-3-aminobenzoic acid to 4-chloro-3-nitrobenzoyl chloride using thionyl chloride", "Step 3: Coupling of 4-chloro-3-nitrobenzoyl chloride with 2-amino-5-methylthiazole in the presence of triethylamine and dimethylformamide to form Tenoxicam", "Step 4: Acetylation of Tenoxicam with acetic anhydride and triethylamine to protect the amine group", "Step 5: Deuterium exchange of the protected Tenoxicam using deuterium oxide and sodium hydroxide", "Step 6: Deprotection of the acetyl group using sodium carbonate and methanol", "Step 7: Acidification of the reaction mixture with hydrochloric acid and extraction with ethyl acetate", "Step 8: Purification of Tenoxicam-d4 by recrystallization from methanol using potassium hydroxide as a base" ] } | |
CAS No. |
1329834-60-7 |
Molecular Formula |
C13H11N3O4S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-1,1-dioxo-N-(3,4,5,6-tetradeuteriopyridin-2-yl)thieno[2,3-e]thiazine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O4S2/c1-16-10(13(18)15-9-4-2-3-6-14-9)11(17)12-8(5-7-21-12)22(16,19)20/h2-7,17H,1H3,(H,14,15,18)/i2D,3D,4D,6D |
InChI Key |
LZNWYQJJBLGYLT-UCSNGBFQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])NC(=O)C2=C(C3=C(C=CS3)S(=O)(=O)N2C)O)[2H])[2H] |
SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
Canonical SMILES |
CN1C(=C(C2=C(S1(=O)=O)C=CS2)O)C(=O)NC3=CC=CC=N3 |
Synonyms |
4-Hydroxy-2-methyl-N-2-(pyridinyl-d4)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide; Alganex-d4; Dolmen-d4; Epicotil-d4; Liman-d4; Mobiflex-d4; Oxamen-L-d4; Rexalgan-d4; Ro 12-0068-d4; Soral-d4; Tilatil-d4; Tilcotil-d4; |
Origin of Product |
United States |
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